molecular formula C13H13BrO4 B1503994 ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate CAS No. 885271-21-6

ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate

Cat. No.: B1503994
CAS No.: 885271-21-6
M. Wt: 313.14 g/mol
InChI Key: NXBULIFHGIFKJT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate (CAS 885271-21-6) is a high-purity chemical building block belonging to the 2H-chromene family, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a bromo-methoxy substitution pattern on the chromene core, making it a versatile intermediate for the synthesis of more complex, nitrogen-containing heterocycles via various organic reactions . Its primary research application is in the design and synthesis of novel potential anticancer agents. Specifically, derivatives synthesized from this chromene core have demonstrated notable in vitro cytotoxic activity against a diverse panel of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), liver cancer (HepG2), prostate cancer (DU-145), and cervical cancer (HeLa) . The bromo and methoxy functional groups are critical for structural diversification, allowing researchers to create hybrid molecules, such as 2H-chromene-indeno[1,2-c]pyrazolone derivatives, which are evaluated as promising multi-cancer inhibitors targeting key oncogenic proteins . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-3-17-13(15)9-4-8-5-10(14)6-11(16-2)12(8)18-7-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBULIFHGIFKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CC(=C2)Br)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696260
Record name Ethyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-21-6
Record name Ethyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 8-Methoxy-2H-Chromene-3-Carboxylate Core

  • Starting Materials: 6-bromo-2-hydroxy-4-methoxybenzaldehyde or 6-bromo-8-methoxy-salicylaldehyde and ethyl acetoacetate or ethyl malonate derivatives.
  • Reaction Type: Knoevenagel condensation catalyzed by bases such as piperidine or mild acids.
  • Conditions: Reflux in ethanol or other suitable solvents at 70–80 °C for 6–12 hours.
  • Cyclization: Intramolecular cyclization occurs to form the chromene ring, often facilitated by Lewis acid catalysts (e.g., ZnCl₂) or under solvent-free conditions with heat or ultrasound irradiation.
  • Yields: Reported yields vary widely from 25% to 95%, depending on catalyst and solvent system, with environmentally benign methods (e.g., choline chloride catalyst in water) giving yields up to 92–96%.

Selective Bromination at the 6-Position

  • Method: Electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in chloroform.
  • Conditions: Reaction typically carried out at mild temperatures (50 °C) or under microwave irradiation to enhance reaction rates and yields.
  • Notes: Microwave-assisted bromination in ethanol with piperidine base yielded up to 99% of bromoacetylcoumarin derivatives, indicating potential for similar efficiency in chromene bromination.

Esterification and Final Functionalization

  • Ester Formation: The carboxylate group is introduced as an ethyl ester, commonly via reaction of the chromene-3-carboxylic acid intermediate with ethyl chloroacetate or direct esterification under acidic conditions.
  • Alternative Routes: Hydrolysis of ethyl esters to acids followed by conversion to acid chlorides (using thionyl chloride) and subsequent esterification or amidation steps are documented for related chromene derivatives.

Representative Synthetic Route Summary

Step Reaction Type Starting Material(s) Conditions Catalyst/Reagents Yield (%) Notes
1 Knoevenagel condensation 6-bromo-8-methoxy-salicylaldehyde + ethyl acetoacetate Reflux EtOH, 70–80 °C, 6–12 h Piperidine or choline chloride 90–96 Eco-friendly catalysts improve yield
2 Cyclization Intermediate from step 1 Solvent-free or reflux in EtOH ZnCl₂ or ultrasound irradiation 88–93 Ultrasound enhances cyclization efficiency
3 Electrophilic bromination Chromene intermediate 50 °C, microwave irradiation NBS or Br₂ in CHCl₃ ~99 Microwave reduces reaction time
4 Esterification Chromene-3-carboxylic acid Acidic conditions or thionyl chloride Ethyl chloroacetate or SOCl₂ 85–95 Controlled to avoid ester hydrolysis

Research Findings and Optimization Insights

  • Microwave Irradiation: Accelerates bromination and amidation steps, reducing reaction times from hours to minutes while maintaining high yields.
  • Catalyst Selection: Environmentally benign catalysts such as choline chloride in water and MgFe₂O₄ nanoparticles provide high yields with mild conditions, avoiding toxic reagents like piperidine.
  • Solvent Effects: Solvent-free or aqueous media are preferred for green chemistry approaches; aprotic solvents like dichloromethane are used to minimize side reactions such as ester hydrolysis.
  • Reaction Monitoring: Use of spectroscopic methods (NMR, HRMS) ensures purity and confirms substitution patterns, critical for avoiding byproducts such as dimerization or over-bromination.

Mechanistic Considerations and Byproduct Minimization

  • Byproducts: Ester hydrolysis and radical dimerization can occur under prolonged reflux or high temperature.
  • Mitigation Strategies: Shorter reaction times, microwave-assisted synthesis, and addition of radical scavengers (e.g., BHT) reduce side reactions.
  • Temperature Control: Maintaining 50–80 °C during condensation and bromination prevents decomposition and improves selectivity.

Summary Table of Preparation Methods and Parameters

Methodology Catalyst/Reagent Solvent/Conditions Advantages Yield Range (%) Reference
Knoevenagel condensation Piperidine, choline chloride EtOH reflux, solvent-free, ultrasound Mild, eco-friendly, high yield 90–96
Electrophilic bromination NBS, Br₂ CHCl₃, microwave irradiation High selectivity, fast ~99
Esterification via acid chloride Thionyl chloride, ethyl chloroacetate Dry toluene, reflux or microwave Efficient ester formation 85–95
Solvent-free cyclization ZnCl₂, MgFe₂O₄ nanoparticles Solvent-free, ultrasound Green chemistry, high yield 88–93

Chemical Reactions Analysis

Types of Reactions

ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted chromenes.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₃BrO₄
Molecular Weight : Approximately 313.14 g/mol
Functional Groups : Bromine atom, methoxy group, ethyl ester, and carboxylic acid.

The compound's structure, characterized by the presence of bromine and methoxy substituents, contributes to its reactivity and potential biological activity. The ethyl ester functionality enhances solubility and bioavailability compared to other chromene derivatives .

Chemistry

Ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Synthesis of Derivatives : The compound can undergo nucleophilic substitution, oxidation, and reduction reactions to yield derivatives with modified biological activities.
  • Mechanistic Studies : It is employed in studying reaction mechanisms due to its well-defined structure and reactivity patterns.

Biology

The compound exhibits promising biological activities that make it valuable for research:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : Research has shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting its potential as an anticancer agent .

Medicine

The therapeutic potential of this compound is under investigation in several areas:

  • Anti-Cancer Research : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases (CA IX and CA XII). These enzymes are crucial for tumor growth, making their inhibition a target for cancer therapies .
  • Anti-inflammatory Properties : Its ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs .

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against MRSA strains, indicating its potential in treating resistant infections .
  • Cytotoxicity Research : Another investigation revealed that this compound effectively induced cell cycle arrest and apoptosis in various human cancer cell lines through dual inhibition mechanisms .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Ester Group Molecular Weight (g/mol) CAS Number Reference
Ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate Br (C6), OMe (C8) Ethyl 282.9* Not provided -
Mthis compound Br (C6), OMe (C8) Methyl 269.09 885271-18-1
Methyl 6-bromo-2H-chromene-3-carboxylate Br (C6) Methyl 269.09 177496-79-6
Ethyl 6-chloro-2H-chromene-3-carboxylate Cl (C6) Ethyl 238.45* 66670-54-0
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid Br (C6), OMe (C8), ketone (C2) Carboxylic acid 299.07 119686-34-9

*Calculated based on molecular formulas.

Substituent Effects on Physicochemical Properties

  • Bromo vs. Chloro: Bromine’s larger atomic radius and higher electronegativity compared to chlorine increase molecular polarizability and van der Waals interactions. For example, this compound (282.9 g/mol) has a higher molecular weight than its chloro analog (238.45 g/mol), which may influence melting points and solubility in non-polar solvents .
  • Its absence in methyl 6-bromo-2H-chromene-3-carboxylate reduces steric hindrance, possibly improving reactivity in electrophilic substitutions .

Functional Group Modifications

  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound offers hydrolytic stability compared to the carboxylic acid derivative (CAS 119686-34-9). The latter’s ionizable carboxyl group increases aqueous solubility but reduces lipid solubility, impacting bioavailability .
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters due to the longer alkyl chain. This difference may influence pharmacokinetic profiles in drug design contexts .

Biological Activity

Ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃BrO₄
  • Molecular Weight : Approximately 313.14 g/mol
  • Functional Groups : Bromine atom, methoxy group, and carboxylic acid ester.

The unique combination of bromine and methoxy groups enhances the compound's chemical reactivity and biological activity, making it a candidate for various pharmacological studies.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition :
    • The compound has demonstrated potential in inhibiting specific enzymes such as carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. Inhibition of these enzymes disrupts tumor growth and proliferation pathways .
  • G Protein-Coupled Receptor Modulation :
    • It acts as a selective agonist for the GPR35 receptor, showing high affinity (KD = 5.27 nM). This interaction is crucial for modulating signaling pathways related to inflammation and metabolism.
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells.
  • Anti-inflammatory Effects :
    • The ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity :
    • Research indicates that compounds within the chromene class exhibit antimicrobial properties. This compound has shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and HepG2 (hepatocellular carcinoma). The mechanism involves inducing apoptosis and cell-cycle arrest through dual inhibition of topoisomerases and tubulin .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
Mthis compoundC₁₂H₁₃BrO₄Methyl ester variant; slightly lower molecular weight
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylateC₁₃H₁₃BrO₄Contains a keto group instead of a methoxy group
6-Bromo-8-hydroxychromoneC₁₃H₉BrO₃Lacks the carboxylic acid functionality; known for its antioxidant properties

The uniqueness of this compound lies in its specific combination of bromine and methoxy groups along with the ethyl ester functionality, which may enhance its solubility and bioavailability compared to other similar compounds .

Case Studies

  • Antimicrobial Efficacy :
    • A study reported the synthesis and antimicrobial evaluation of derivatives related to this compound, revealing significant activity against drug-resistant strains of bacteria such as MRSA .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro tests showed that this compound effectively inhibited growth in various cancer cell lines, with IC50 values indicating potent cytotoxicity without significant toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Chromene Core Formation : Base-catalyzed cyclization of a substituted salicylaldehyde derivative with diethyl malonate to form the 2H-chromene scaffold.

Bromination : Electrophilic bromination at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis at 0–25°C) .

Methoxy Group Introduction : Methoxylation via nucleophilic substitution or protection/deprotection strategies.

Esterification : Reaction with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .
Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the target compound.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies protons on the chromene ring (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy at δ ~3.8 ppm, ethyl ester at δ 1.2–4.3 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons.
  • IR Spectroscopy : Ester C=O stretch (~1700–1750 cm⁻¹), C-O-C (ester) at ~1250 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matched to the molecular formula (C₁₃H₁₁BrO₄, exact mass 318.23 g/mol).
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond lengths, angles, and packing) .

Q. How can researchers design kinetic studies for reactions involving this compound?

  • Methodological Answer :
  • Experimental Setup :
  • Use HPLC or UV-Vis spectroscopy to monitor reactant/product concentrations over time.
  • Control variables (temperature, solvent polarity, catalyst loading).
  • Data Analysis :
  • Apply pseudo-first-order kinetics under excess reagent conditions.
  • Calculate rate constants (k) and activation energy (Eₐ) via the Arrhenius equation.

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the chromene core be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce electron-donating/withdrawing groups (e.g., methoxy at C8) to guide bromine placement .
  • Catalytic Systems : Use Lewis acids (e.g., FeBr₃) or iodine-mediated bromination to enhance selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor specific intermediates.
  • Validation : Compare experimental results with DFT calculations (e.g., Fukui indices for electrophilic attack sites).

Q. How to resolve contradictory NMR data due to signal overlap or dynamic effects?

  • Methodological Answer :
  • Advanced NMR Techniques :
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons/carbons unambiguously.
  • Variable Temperature NMR : Suppress dynamic effects (e.g., ring-flipping in chromene).
  • Computational Validation : Compare experimental shifts with DFT-predicted chemical shifts (software: Gaussian, ACD/Labs).

Q. What methodologies are effective for studying environmental surface interactions of this compound?

  • Methodological Answer :
  • Adsorption Experiments : Expose the compound to indoor surfaces (e.g., glass, cellulose) under controlled humidity and temperature.
  • Microspectroscopic Imaging : Use techniques like ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) or AFM-IR (Atomic Force Microscopy-Infrared) to analyze surface-bound species at the nanoscale .
  • Reactivity Studies : Investigate oxidation pathways with ozone or hydroxyl radicals using flow reactors and GC-MS detection.

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Purity Assessment : Re-crystallize the compound and re-measure properties (e.g., DSC for melting point).
  • Cross-Validation : Compare data across multiple techniques (e.g., XRD for crystallinity, TGA for thermal stability).
  • Collaborative Studies : Share samples with independent labs to verify reproducibility.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate

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